![molecular formula C36H40O2P2 B14765101 (2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes two benzyl groups, two tert-butyl groups, and a bibenzo[d][1,3]oxaphosphole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach is to start with the preparation of the bibenzo[d][1,3]oxaphosphole core, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. Its interactions with various biomolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of benzyl and tert-butyl groups may influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can be used as a precursor for the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bibenzo[d][1,3]oxaphosphole derivatives with different substituents. Examples include:
- (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole analogs with different alkyl or aryl groups.
- Bibenzo[d][1,3]oxaphosphole derivatives with varying degrees of saturation or unsaturation.
Uniqueness
The uniqueness of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C36H40O2P2 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(2S,3S)-2-benzyl-4-[(2S,3S)-2-benzyl-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O2P2/c1-35(2,3)39-31(23-25-15-9-7-10-16-25)37-29-21-13-19-27(33(29)39)28-20-14-22-30-34(28)40(36(4,5)6)32(38-30)24-26-17-11-8-12-18-26/h7-22,31-32H,23-24H2,1-6H3/t31-,32-,39+,40+/m0/s1 |
InChI-Schlüssel |
OUQFQFLZNWWOPU-QGJJZOTOSA-N |
Isomerische SMILES |
CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)
![acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14765029.png)

![N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14765039.png)
![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
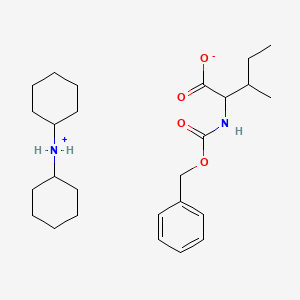
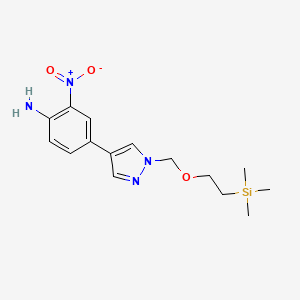
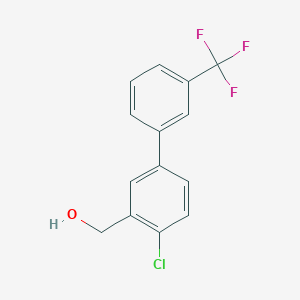
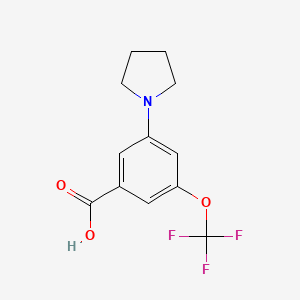

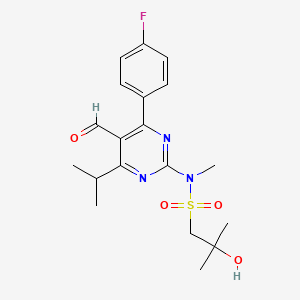
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)


